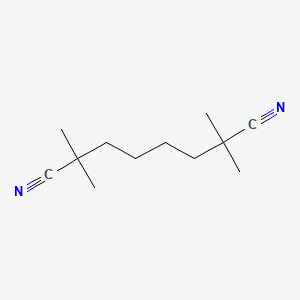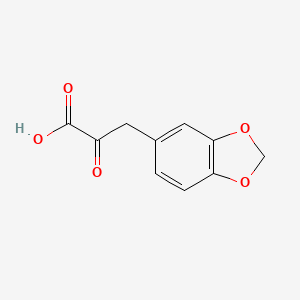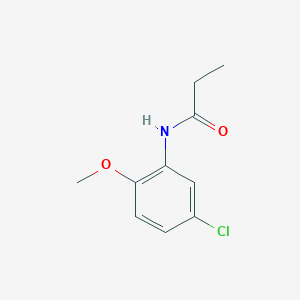![molecular formula C26H44O2 B11943609 Ethanone, 1-[4-(octadecyloxy)phenyl]- CAS No. 67389-64-4](/img/structure/B11943609.png)
Ethanone, 1-[4-(octadecyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(octadecyloxy)phenyl]-: is an organic compound characterized by the presence of a phenyl ring substituted with an octadecyloxy group and an ethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(octadecyloxy)phenyl]- typically involves the alkylation of 4-hydroxyacetophenone with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Ethanone, 1-[4-(octadecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethanone, 1-[4-(octadecyloxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-(octadecyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(octadecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The octadecyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This can lead to modulation of cellular signaling pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-[1,1’-biphenyl]-4-yl-
Comparison:
- Ethanone, 1-[4-(octadecyloxy)phenyl]- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties compared to other similar compounds.
- The octadecyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
- Other similar compounds may have different substituents, leading to variations in their reactivity, solubility, and biological activities.
Eigenschaften
CAS-Nummer |
67389-64-4 |
|---|---|
Molekularformel |
C26H44O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-26-21-19-25(20-22-26)24(2)27/h19-22H,3-18,23H2,1-2H3 |
InChI-Schlüssel |
HGPQRVHYGGCJJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)


![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)


